2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt is a complex organic compound. It is characterized by the presence of an anthracene core, sulfonic acid group, amino group, and phenylsulfonyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt typically involves multiple steps. The process begins with the preparation of the anthracene core, followed by the introduction of the sulfonic acid group. The amino group is then added, and finally, the phenylsulfonyl group is introduced. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and sulfonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonic acid derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((3-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-((phenylsulfonyl)amino)-, monopotassium salt is unique due to the presence of the phenylsulfonyl group. This group imparts specific chemical properties, such as increased solubility and reactivity, making it suitable for a broader range of applications.
Properties
CAS No. |
69563-80-0 |
---|---|
Molecular Formula |
C20H13KN2O7S2 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
potassium;1-amino-4-(benzenesulfonamido)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H14N2O7S2.K/c21-18-15(31(27,28)29)10-14(22-30(25,26)11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,27,28,29);/q;+1/p-1 |
InChI Key |
FJXWYVSMCCRGMD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.